molecular formula C10H11NO B185674 5-methoxy-1-methyl-1H-indole CAS No. 2521-13-3

5-methoxy-1-methyl-1H-indole

Cat. No. B185674
M. Wt: 161.2 g/mol
InChI Key: HQNPKVBTBJUMTR-UHFFFAOYSA-N
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Patent
US04814344

Procedure details

Phosphoryl chloride (1.05 ml) was added dropwise to ice-cooled dimethylacetamide (10 ml) and the solution was stirred, in ice, for 5 min. A solution of 5-methoxy-1-methyl-1H-indole (1.4 g) in dimethylacetamide (5 ml) was added dropwise, and the resulting solution was stirred at 85° for 2 h, then cooled, and partitioned between sodium carbonate (2N; 100 ml) and ethyl acetate (2×100 ml). The combined organic extracts were washed with water (2×100 ml), dried and evaporated in vacuo. The residue was purified by FCC eluting with ethyl acetate to give a solid which was crystallised from a mixture of ethyl acetate and hexane to give the title compound (0.6 g), m.p. 167°-168°.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([CH3:17])[CH:12]=[CH:11]2.[CH3:18][C:19](N(C)C)=[O:20]>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([CH3:17])[CH:12]=[C:11]2[C:19](=[O:20])[CH3:18]

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
COC=1C=C2C=CN(C2=CC1)C
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred, in ice, for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at 85° for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between sodium carbonate (2N; 100 ml) and ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC=1C=C2C(=CN(C2=CC1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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